molecular formula C10H10Br2O B14492835 Benzene, 1-(2,2-dibromocyclopropyl)-4-methoxy- CAS No. 65038-31-5

Benzene, 1-(2,2-dibromocyclopropyl)-4-methoxy-

Cat. No.: B14492835
CAS No.: 65038-31-5
M. Wt: 305.99 g/mol
InChI Key: PBJLHVFYPDVVBC-UHFFFAOYSA-N
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Description

Benzene, 1-(2,2-dibromocyclopropyl)-4-methoxy- is an organic compound with the molecular formula C10H10Br2O. It is characterized by a benzene ring substituted with a 2,2-dibromocyclopropyl group and a methoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(2,2-dibromocyclopropyl)-4-methoxy- typically involves the reaction of a benzene derivative with a dibromocyclopropane precursor. One common method is the reaction of 1-(4-methoxyphenyl)ethanone with dibromocarbene, generated in situ from bromoform and a strong base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(2,2-dibromocyclopropyl)-4-methoxy- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Scientific Research Applications

Benzene, 1-(2,2-dibromocyclopropyl)-4-methoxy- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-(2,2-dibromocyclopropyl)-4-methoxy- involves its interaction with molecular targets through its functional groups. The dibromocyclopropyl group can participate in radical reactions, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can affect the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-(2,2-dibromocyclopropyl)-4-hydroxy-
  • Benzene, 1-(2,2-dibromocyclopropyl)-4-ethoxy-
  • Benzene, 1-(2,2-dibromocyclopropyl)-4-methyl-

Uniqueness

Benzene, 1-(2,2-dibromocyclopropyl)-4-methoxy- is unique due to the presence of both a dibromocyclopropyl group and a methoxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-(2,2-dibromocyclopropyl)-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O/c1-13-8-4-2-7(3-5-8)9-6-10(9,11)12/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJLHVFYPDVVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC2(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343417
Record name Benzene, 1-(2,2-dibromocyclopropyl)-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65038-31-5
Record name Benzene, 1-(2,2-dibromocyclopropyl)-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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